molecular formula C19H14N2O3S B11108077 2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}-3H-benzo[f]chromen-3-one

2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}-3H-benzo[f]chromen-3-one

Cat. No.: B11108077
M. Wt: 350.4 g/mol
InChI Key: IKYPQZDSJKJMML-UHFFFAOYSA-N
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Description

2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}-3H-benzo[f]chromen-3-one is a complex organic compound that features a unique combination of imidazole and chromenone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}-3H-benzo[f]chromen-3-one typically involves the condensation of 2-(chloromethyl)quinazolin-4(3H)-one with benzo[d]imidazole-2-thiol in the presence of a base such as triethylamine . The reaction is carried out in a suitable solvent like acetone, followed by purification steps to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}-3H-benzo[f]chromen-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}-3H-benzo[f]chromen-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}-3H-benzo[f]chromen-3-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. The chromenone moiety can interact with biological macromolecules, affecting cellular pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}-3H-benzo[f]chromen-3-one is unique due to its combination of imidazole and chromenone moieties, which confer distinct chemical and biological properties. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C19H14N2O3S

Molecular Weight

350.4 g/mol

IUPAC Name

2-[2-(1-methylimidazol-2-yl)sulfanylacetyl]benzo[f]chromen-3-one

InChI

InChI=1S/C19H14N2O3S/c1-21-9-8-20-19(21)25-11-16(22)15-10-14-13-5-3-2-4-12(13)6-7-17(14)24-18(15)23/h2-10H,11H2,1H3

InChI Key

IKYPQZDSJKJMML-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SCC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O

Origin of Product

United States

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